The synthesis of compounds containing the 2-fluoro-4-methoxyphenyl and benzoic acid moieties is described in several papers. For example, one study describes the synthesis of a series of substituted (2E)-3-(2-fluoro-4-phenoxyphenyl)-1-phenylprop-2-en-1-ones, which involve the use of 2-fluoro-4-phenoxybenzaldehyde as a starting material [].
Another study details the synthesis of a potent HIV reverse transcriptase inhibitor, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), which, while not containing a benzoic acid moiety, utilizes a 2-fluoro-substituted adenosine derivative [].
Furthermore, a study on the synthesis of novel prodrugs for antibody-directed enzyme prodrug therapy describes the use of 2-fluoro and 3-fluorobenzoic acids as starting materials for creating alkylating agents [].
The provided papers offer structural information on compounds related to 2-Fluoro-3-(4-methoxyphenyl)benzoic acid. For instance, one study investigates the crystal structure of (2E)-3-(2-fluoro-4-phenoxyphenyl)-1-phenylprop-2-en-1-one and its derivatives, revealing a common s-cis configuration of the keto group concerning the olefinic double bond [].
Another study elucidates the crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid, highlighting the presence of classical carboxylate inversion dimers linked by hydrogen bonds [].
Several papers describe chemical reactions involving compounds with 2-fluoro-4-methoxyphenyl or benzoic acid moieties. For example, one study focuses on the synthesis of 3-(4- Methoxyphenyl)-1-isonicotinoyl-5-(substituted phenyl)- formazans (5a-r) by condensing a Schiff base with various substituted aromatic amine diazonium salts [].
Another study investigates the metabolism of N-[4-chloro-2-fluoro-5-[(1-methyl- 2-propynyl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121) in rats, identifying several metabolites, including a new type of sulphonic acid conjugate [].
Although the provided papers do not elaborate on the mechanism of action of 2-Fluoro-3-(4-methoxyphenyl)benzoic acid, they offer insights into the mechanisms of similar compounds. For example, one study investigates the inhibitory effect of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) on MPTP-induced dopaminergic neurodegeneration, revealing its mechanism involving the inhibition of the STAT3 pathway [].
Another study highlights the mechanism of action of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a potent HIV reverse transcriptase inhibitor, which acts by diminishing RT translocation on the nucleic acid substrate after being incorporated into the nascent DNA chain [].
Another study characterizes the pharmacokinetic profile of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), a selective mGlu3 NAM, emphasizing its good CNS penetration and efforts to improve its metabolic stability through deuterium incorporation [].
For instance, compounds containing the 2-fluoro-4-methoxyphenyl moiety have shown potential as:* Anti-inflammatory agents: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) demonstrated anti-inflammatory properties in a study on dopaminergic neurodegeneration []. * HIV reverse transcriptase inhibitors: 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), while not containing benzoic acid, highlights the potential of 2-fluoro-substituted aromatic rings in antiviral drug development [].
Similarly, benzoic acid derivatives have found applications as:* Anticancer agents: Several studies showcased the antitumor activity of benzoic acid derivatives [, , ].* Prodrugs for antibody-directed enzyme prodrug therapy: Fluorinated benzoic acid derivatives were explored as potential prodrugs for targeted cancer therapy [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6